molecular formula C11H14N4O3S B2908864 6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291842-42-6

6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B2908864
CAS No.: 1291842-42-6
M. Wt: 282.32
InChI Key: NIFIGFXJEXUAIH-UHFFFAOYSA-N
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Description

6-(Piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a high-purity chemical compound supplied as a dry powder for research applications. It features a [1,2,4]triazolo[4,3-a]pyridine core, a privileged scaffold in medicinal chemistry known for a wide spectrum of pharmaceutical activities, and a piperidine sulfonamide substituent . The sulfonamide functional group is of significant interest in drug discovery due to its low toxicity and excellent biological profile, particularly noted in antimalarial agents . Compounds within this structural class have demonstrated promising in vitro antimalarial activity against Plasmodium falciparum , the most lethal malaria parasite, by acting as inhibitors of the falcipain-2 (FP-2) enzyme . Falcipain-2 is a cysteine protease that is essential for haemoglobin degradation during the parasite's life cycle; its inhibition hinders parasitic growth and survival . This makes such compounds a valuable starting point in antimalarial drug discovery programs aimed at overcoming multi-drug resistance . With a molecular formula of C13H18N4O3S and a molecular weight of 310.38 g/mol, this compound is characterized by drug-like properties including zero hydrogen bond donors and three hydrogen bond acceptors . It is intended for research use only and is a key chemical tool for scientists investigating novel therapeutic agents for parasitic diseases, as well as for exploring the broader biochemical properties of the triazolopyridine family.

Properties

IUPAC Name

6-piperidin-1-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c16-11-13-12-10-5-4-9(8-15(10)11)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFIGFXJEXUAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN3C(=NNC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with piperidine sulfonyl chloride in the presence of a base such as triethylamine (Et3N) in a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds containing pyridazine and furan moieties exhibit significant anticancer activity. For example, derivatives similar to N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation across various human cancer cell lines.

  • Mechanism of Action : The compound may exert its effects through multiple pathways, including apoptosis induction and cell cycle arrest. Studies have shown that modifications in the structure can enhance potency against specific cancer types, such as breast and lung cancers .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that the presence of specific functional groups significantly influences the antiproliferative activity of related compounds. For instance, the introduction of electron-withdrawing groups at certain positions has been correlated with increased activity against cancer cell lines .

Anti-inflammatory Properties

In addition to anticancer effects, N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide has been investigated for its anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Study 1: Antitumor Activity

A study conducted by researchers evaluated a series of pyridazine derivatives for their antitumor activity. Among these, N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide showed promising results in inhibiting tumor growth in vitro and in vivo models. The compound was found to induce apoptosis in cancer cells with an IC50 value significantly lower than that of standard chemotherapy agents .

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of similar compounds. The results indicated that N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide effectively reduced levels of inflammatory markers in a mouse model of acute inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

Summary Table of Findings

Application Activity IC50 Value References
AnticancerInduces apoptosisVaries by cell line
Anti-inflammatoryReduces inflammatory markersNot specified

Mechanism of Action

The mechanism of action of 6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The specific pathways and targets depend on the context of its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The antimalarial activity and physicochemical properties of 6-(piperidin-1-ylsulfonyl)triazolopyridinone are influenced by three key structural variables: (1) sulfonamide substituent position (C6 vs. C8), (2) N2-substituents (e.g., benzyl groups), and (3) sulfonamide moiety modifications (e.g., piperidine vs. thiomorpholine). Below is a detailed comparison with analogs:

Positional Isomerism: C6 vs. C8 Sulfonamide Substitution

  • 8-(Piperidin-1-ylsulfonyl)triazolopyridinone (12a): Exhibited moderate antimalarial activity (IC₅₀ = 4.98 µM) against Plasmodium falciparum . Higher melting point (284–286 °C) compared to C6 analogs, suggesting enhanced crystallinity .
  • 6-(Piperidin-1-ylsulfonyl)triazolopyridinone (13f): Substitution at C6 may alter binding interactions with falcipain-2 due to spatial orientation differences.

N2-Substituent Modifications

Compound N2-Substituent Melting Point (°C) Antimalarial IC₅₀ (µM)
13f 4-Chlorobenzyl 173–174 2.24 (for analog 3-ethyl-N-fluorobenzyl)
13g 3-Methylbenzyl 145–146 Not reported
13h 2-Fluorobenzyl 150–151 Not reported
13i 3-Fluorobenzyl 154–155 Moderate activity
  • Key Trends: Electron-withdrawing groups (e.g., Cl, F) at the benzyl ring enhance activity (e.g., 13f: IC₅₀ = 2.24 µM) .

Sulfonamide Moieties

Compound Sulfonamide Group Molecular Weight (g/mol) Activity Notes
13f Piperidin-1-yl 282.32 High potency
13i Thiomorpholino 340.46 Reduced activity vs. piperidine
13j Thiomorpholino + 2-Cl-4-F-benzyl Not reported Structural complexity may hinder binding
  • Key Insights:
    • Piperidine sulfonamides (e.g., 13f) show superior activity compared to thiomorpholine derivatives, likely due to better hydrogen-bonding interactions with falcipain-2 .
    • Increased sulfur content in thiomorpholine may affect metabolic stability .

Physicochemical and Structural Comparisons

  • Molecular Weight and LogP:
    • Piperidine derivatives (e.g., 13f: MW 282.32) have lower molecular weights than thiomorpholine analogs (13i: MW 340.46), favoring drug-likeness (Lipinski’s rules) .
    • Chlorine/fluorine substituents increase lipophilicity (higher LogP), enhancing membrane permeability .
  • Synthetic Yields:
    • Microwave-assisted synthesis improves yields (e.g., 86–89% for reductive alkylation steps) compared to traditional methods .

Research Findings and Implications

  • Structural Optimization: C6 substitution balances solubility and potency better than C8 analogs, though further tuning of sulfonamide moieties (e.g., spirocyclic amines) could enhance selectivity .
  • Synthetic Challenges: Competitive disubstitution in N-alkylation reactions necessitates stoichiometric control, as seen in eco-friendly microwave protocols .

Data Tables

Table 1: Key Analogs of 6-(Piperidin-1-ylsulfonyl)Triazolopyridinone

Compound ID Substituent (Position) Melting Point (°C) IC₅₀ (µM) Molecular Weight (g/mol)
12a Piperidin-1-yl (C8) 284–286 4.98 282.32
13f 4-Cl-Benzyl (N2) + C6 173–174 2.24 282.32
13i Thiomorpholino (C6) 154–155 >10 340.46

Table 2: Substituent Effects on Activity

Substituent Type Example Compound Effect on Activity
Halogenated Benzyl 13f ↑ Potency (IC₅₀ = 2.24 µM)
Thiomorpholino Sulfonyl 13i ↓ Potency
Piperidinyl Sulfonyl 12a, 13f Moderate to High

Biological Activity

6-(Piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound features a triazole ring fused to a pyridine structure, with a piperidine ring connected through a sulfonyl group. Its unique structural characteristics contribute to its potential as a pharmaceutical agent.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₄O₃S, with a molecular weight of approximately 310.37 g/mol. The presence of the sulfonamide moiety and the triazole-pyridine framework suggests significant potential for biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₈N₄O₃S
Molecular Weight310.37 g/mol
CAS Number23526-11-6
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that derivatives of triazolopyridines, including this compound, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, compounds with similar structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, molecular docking studies have indicated that this compound can bind effectively to proteins involved in cancer cell signaling .

Antimalarial Activity

Recent investigations into the antimalarial activity of related triazolopyridine derivatives have shown promising results. Compounds bearing similar structural features demonstrated inhibitory concentrations (IC50) against Plasmodium falciparum, making them candidates for further development in malaria treatment .

The biological activity of this compound appears to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity linked to inflammatory pathways or cancer signaling.

Case Studies and Experimental Findings

  • Antimicrobial Study : A study conducted on various triazolopyridine derivatives found that those with piperidine substitutions exhibited enhanced antimicrobial activity compared to their non-piperidine counterparts .
  • Cytotoxicity Evaluation : In evaluating cytotoxic effects against human cell lines, the compound displayed reduced cytotoxicity (CC50 > 200 μM), indicating a favorable safety profile while maintaining effectiveness against target cells .

Comparative Analysis

To illustrate the uniqueness of this compound within its class of compounds, the following table summarizes its structural and biological characteristics compared to similar compounds:

Compound NameStructural FeaturesBiological ActivityNotable Differences
This compoundSulfonamide + Triazole-PyridineAntimicrobial, AnticancerUnique piperidine-sulfonamide linkage
5-(Piperidin-1-yl)triazolo[4,3-a]pyridineLacks sulfonamide groupAnticancerNo sulfonamide functionality
7-(Pyrrolidin-1-yl)triazolo[4,3-a]pyridineSimilar triazole-pyridine structureAnti-inflammatoryDifferent attachment position

Q & A

Q. What are the optimized synthetic routes for 6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, and how can purity and yield be maximized?

The synthesis typically involves cyclization of hydrazine precursors with sulfonylpiperidine derivatives. Key steps include:

  • Alkylation optimization : Use of regioselective alkylating agents (e.g., 3-fluorobenzyl bromide) under controlled pH and temperature to minimize by-products .
  • One-pot synthesis : Efficient incorporation of substituents via sequential reactions, such as coupling sulfonyl chloride intermediates with triazolopyridine cores in anhydrous dimethylformamide (DMF) .
  • Yield enhancement : Catalytic amounts of triethylamine improve reaction efficiency, achieving up to 82% yield, as reported in analogous sulfonamide-triazolopyridine syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • 1H-NMR and 13C-NMR : Confirm regiochemistry of the triazolopyridine core and sulfonylpiperidine substitution. For example, δ 3.08–3.18 ppm (piperidine NCH2) and δ 6.66 ppm (pyridine protons) are diagnostic .
  • X-ray crystallography : Resolves spatial conformation, particularly the dihedral angle between the triazole and pyridine rings, critical for target interaction .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 337.0921) and detects impurities .

Advanced Research Questions

Q. What computational strategies predict the compound’s biological targets and binding modes?

  • Molecular docking (AutoDock Vina) : Screens against malaria parasite proteins (e.g., Plasmodium kinase PfPK7) using a Lamarckian genetic algorithm. Grid maps centered on ATP-binding pockets (20 ų) identify sulfonylpiperidine as a key pharmacophore .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to prioritize targets with low RMSD (<2 Å) .
  • Virtual libraries : Generate analogs with varied sulfonamide substituents to optimize binding affinity (ΔG < -9 kcal/mol) .

Q. How does the sulfonylpiperidine moiety influence pharmacokinetics and target selectivity?

  • Lipophilicity (LogP) : The piperidine-sulfonyl group increases LogP by ~1.5 units compared to morpholine analogs, enhancing blood-brain barrier penetration .
  • Metabolic stability : Piperidine’s saturated ring reduces CYP3A4-mediated oxidation, prolonging half-life (t1/2 > 4 hrs in hepatic microsomes) .
  • Target selectivity : Sulfonyl oxygen atoms form hydrogen bonds with kinase catalytic lysine residues (e.g., K43 in PfPK7), reducing off-target effects .

Q. How can contradictory reports on biological activity (e.g., antimalarial vs. kinase inhibition) be resolved experimentally?

  • Orthogonal assays : Compare IC50 values in Plasmodium growth inhibition (e.g., SYBR Green assay) vs. human kinase panels (e.g., Eurofins KinaseProfiler) .
  • Crystallographic validation : Co-crystallize the compound with conflicting targets (e.g., PfPK7 vs. GSK-3β) to identify binding pose discrepancies .
  • Gene knockout models : Use CRISPR-Cas9 to ablate putative targets in cell lines, observing residual activity to confirm mechanism .

Q. What methodologies enable diversification of the triazolopyridine core for structure-activity relationship (SAR) studies?

  • Microwave-assisted synthesis : Introduce substituents at C6/C8 positions via Ullmann coupling (e.g., aryl halides, CuI catalyst, 150°C, 30 min) .
  • Post-functionalization : Click chemistry (CuAAC) adds triazole or azide groups at the sulfonamide nitrogen for solubility modulation .
  • Parallel synthesis : Use Rink amide resin to generate 50+ analogs with varied piperidine substituents (e.g., 4-fluorophenyl, 3-trifluoromethyl) .

Methodological Considerations

  • Data contradiction resolution : Cross-validate bioactivity using primary cell lines (e.g., HepG2 for cytotoxicity) and isogenic controls .
  • Analytical rigor : Pair HPLC purity checks (>95%) with orthogonal LC-MS/MS to detect trace by-products .

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